Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate
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Overview
Description
Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methyl ester group and a ketone group attached to an indole ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-methyl-1H-indole-4-carboxylic acid.
Esterification: The carboxylic acid is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester.
Ketone Formation: The methyl ester is then subjected to a Friedel-Crafts acylation reaction using an acyl chloride, such as acetyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride to introduce the ketone group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Nitro, halo, and sulfonyl derivatives of the indole ring.
Scientific Research Applications
Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and oncological conditions.
Biological Studies: The compound is used in studies investigating the biological activities of indole derivatives, including their anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Synthesis: It is a valuable building block in organic synthesis, enabling the construction of more complex molecules for research and development.
Mechanism of Action
The mechanism of action of Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate is primarily related to its ability to interact with biological targets through its indole moiety. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of various molecular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-indol-4-yl)-3-oxopropanoate: Lacks the methyl group on the indole nitrogen.
Ethyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate: Has an ethyl ester group instead of a methyl ester.
Methyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoate: The ketone group is attached to the 3-position of the indole ring instead of the 4-position.
Uniqueness
Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of the methyl group on the indole nitrogen and the ketone group at the 4-position of the indole ring distinguishes it from other similar compounds, potentially leading to different pharmacological properties and synthetic applications.
Biological Activity
Methyl 3-(1-methyl-1H-indol-4-yl)-3-oxopropanoate is a compound belonging to the indole family, recognized for its diverse biological activities and potential therapeutic applications. Indoles are significant in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals. This article focuses on the biological activity of this specific compound, emphasizing its antiviral, anticancer, and antimicrobial properties, supported by data tables and research findings.
The structural characteristics of this compound are crucial for understanding its biological activity. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C12H11NO3 |
Molecular Weight | 217.22 g/mol |
IUPAC Name | This compound |
InChI Key | XQVWUDQZQRJKKL-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)CC(=O)C1=CNC2=CC=CC=C21 |
This compound exerts its biological effects through interactions with various molecular targets. The indole ring structure allows for binding to multiple receptors, influencing key biological pathways such as enzyme inhibition and receptor modulation. Its mechanism involves:
- Hydrogen Bonding: The compound can form hydrogen bonds with target proteins, enhancing binding affinity.
- π-π Interactions: The aromatic nature of the indole facilitates π-π interactions, which are critical in stabilizing ligand-receptor complexes.
Antiviral Properties
Research indicates that this compound has potential antiviral activity. It has been studied for its effectiveness against various viral strains, showing promise as a lead compound in antiviral drug development.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance:
- Cell Viability Assays: In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines (e.g., HeLa cells) with IC50 values indicating significant cytotoxic effects at low concentrations.
- Mechanistic Insights: The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, promoting cell cycle arrest.
Antimicrobial Activity
This compound has shown notable antimicrobial properties against both Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.56 μM |
Escherichia coli | 2.08 μM |
Bacillus cereus | 4.17 μM |
These findings suggest that the compound could serve as a template for developing new antimicrobial agents.
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of indole derivatives, including this compound, for their anticancer properties. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle disruption.
Antimicrobial Evaluation
In another study focusing on antimicrobial activity, researchers synthesized several indole derivatives and tested them against common bacterial pathogens. This compound demonstrated effective antibacterial action, particularly against resistant strains, highlighting its potential as an alternative treatment option.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 3-(1-methylindol-4-yl)-3-oxopropanoate |
InChI |
InChI=1S/C13H13NO3/c1-14-7-6-9-10(4-3-5-11(9)14)12(15)8-13(16)17-2/h3-7H,8H2,1-2H3 |
InChI Key |
VXEKFOPPQSAHNS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)CC(=O)OC |
Origin of Product |
United States |
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